molecular formula C11H22O B1616100 2-Octene, 8-methoxy-2,6-dimethyl- CAS No. 55915-70-3

2-Octene, 8-methoxy-2,6-dimethyl-

Cat. No.: B1616100
CAS No.: 55915-70-3
M. Wt: 170.29 g/mol
InChI Key: QUGQATRJSUHGGA-UHFFFAOYSA-N
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Description

Properties

CAS No.

55915-70-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

8-methoxy-2,6-dimethyloct-2-ene

InChI

InChI=1S/C11H22O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,11H,5,7-9H2,1-4H3

InChI Key

QUGQATRJSUHGGA-UHFFFAOYSA-N

SMILES

CC(CCC=C(C)C)CCOC

Canonical SMILES

CC(CCC=C(C)C)CCOC

Other CAS No.

55915-70-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

2-Octene, 2,6-Dimethyl- (CAS 4057-42-5)
  • Key Differences : Lacks the methoxy group at the 8th position.
  • Physical Properties :
    • Vapor pressure increases with temperature (e.g., 6.17 kPa at 357.86 K) .
    • Lower molecular weight (C₁₀H₁₈ vs. C₁₁H₂₀O) and polarity compared to the methoxy derivative.
  • Reactivity: Likely more reactive in radical-mediated atmospheric processes (e.g., NO₃ radical reactions) due to the absence of electron-withdrawing methoxy groups .
8,8-Dimethoxy-2,6-Dimethyloct-2-ene (CAS 923-69-3)
  • Key Differences : Features two methoxy groups at the 8th carbon, forming a dimethyl acetal structure.
  • Functional Implications: Increased steric hindrance and polarity compared to the mono-methoxy analogue. Potential use in fragrance industries (synonym: Citronellal dimethyl acetal) .
2-Octanol, 8,8-Diethoxy-2,6-Dimethyl- (CAS 7779-94-4)
  • Key Differences : Replaces the methoxy group with diethoxy substituents and introduces a hydroxyl group.
  • Physicochemical Data :
    • Higher molecular weight (C₁₄H₂₈O₃; 244.37 g/mol) and LogP (3.30) compared to the target compound .
    • Applications: Intermediate in organic synthesis due to its ethoxy and hydroxyl functionalities.

Functional and Regulatory Comparisons

Compound CAS Key Groups Regulatory Status Applications
8-Methoxy-2,6-dimethyl-2-octene 55915-70-3 Methoxy, methyl, alkene NDSL (Canada) Potential specialty chemical
2,6-Dimethyl-2-octene 4057-42-5 Methyl, alkene Not specified Atmospheric chemistry studies
Citronellal dimethyl acetal 923-69-3 Dimethoxy, methyl, alkene Not specified Fragrance industry
8,8-Diethoxy-2,6-dimethyl-2-octanol 7779-94-4 Diethoxy, hydroxyl, methyl Not specified Organic synthesis

Reactivity Insights :

  • The methoxy group in 8-methoxy-2,6-dimethyl-2-octene may reduce its reactivity in oxidation reactions compared to non-oxygenated analogues like 2,6-dimethyl-2-octene, which are more prone to lipid peroxidation in food systems .
  • Bicyclo[2.2.2]-2-octene derivatives (e.g., from atmospheric studies) exhibit distinct reactivity patterns due to strained cyclic structures, unlike the linear methoxy analogue .

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